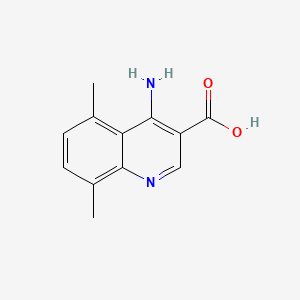
Ethanone, 1-(3-ethenyloxiranyl)- (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(3-ethenyloxiranyl)- (9CI) is an organic compound with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol It is characterized by the presence of an oxirane ring and an ethenyl group attached to the ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3-ethenyloxiranyl)- (9CI) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of an allylic alcohol followed by oxidation to form the desired ethanone derivative . The reaction conditions often include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for the epoxidation step and mild oxidants for the subsequent oxidation step.
Industrial Production Methods
Industrial production of Ethanone, 1-(3-ethenyloxiranyl)- (9CI) may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
Ethanone, 1-(3-ethenyloxiranyl)- (9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to open the oxirane ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted ethanone derivatives .
科学的研究の応用
Ethanone, 1-(3-ethenyloxiranyl)- (9CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethanone, 1-(3-ethenyloxiranyl)- (9CI) involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential use in enzyme inhibition and other biochemical applications .
類似化合物との比較
Similar Compounds
Ethanone, 1-(3-ethenyl-2-oxiranyl)-: Similar structure with slight variations in the position of the oxirane ring.
Ethanone, 1-(2-ethenyloxiranyl)-: Another isomer with different positioning of the ethenyl group.
Uniqueness
Ethanone, 1-(3-ethenyloxiranyl)- (9CI) is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its isomers. This uniqueness makes it valuable in specialized applications where precise chemical behavior is required .
特性
CAS番号 |
113561-91-4 |
|---|---|
分子式 |
C6H8O2 |
分子量 |
112.13 g/mol |
IUPAC名 |
1-(3-ethenyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C6H8O2/c1-3-5-6(8-5)4(2)7/h3,5-6H,1H2,2H3 |
InChIキー |
QZBDHAIHGOAVRN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(O1)C=C |
正規SMILES |
CC(=O)C1C(O1)C=C |
同義語 |
Ethanone, 1-(3-ethenyloxiranyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B568040.png)












